molecular formula C11H13Cl2NO4S B2837829 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid CAS No. 378206-75-8

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid

Cat. No.: B2837829
CAS No.: 378206-75-8
M. Wt: 326.19
InChI Key: SNZSFWOSJFUAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid is widely used in scientific research, particularly in the following areas:

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-isobutylsulfamoyl-benzoic acid is unique due to its combination of chlorine and isobutylsulfamoyl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-5-(2-methylpropylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S/c1-6(2)5-14-19(17,18)10-3-7(11(15)16)8(12)4-9(10)13/h3-4,6,14H,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZSFWOSJFUAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660389
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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